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Methyl 4-amino-3-bromo-5-nitrobenzoate

Cat. No.: B1314272
CAS No.: 105655-17-2
M. Wt: 275.06 g/mol
InChI Key: PRTLMEWWYBJZPN-UHFFFAOYSA-N
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Description

Overview and Significance in Contemporary Chemical Research

In modern chemical research, Methyl 4-amino-3-bromo-5-nitrobenzoate is primarily significant as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Its importance lies in the strategic placement of its multiple reactive sites, which allows for selective chemical transformations.

The compound serves as a key intermediate in the synthesis of substituted benzimidazoles, a class of heterocycles with widespread applications in medicinal chemistry. jyoungpharm.orgscholarsresearchlibrary.com Benzimidazoles form the core structure of numerous pharmaceutical agents. scholarsresearchlibrary.com For example, the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating gastroesophageal reflux disease, involves complex benzimidazole (B57391) derivatives. newdrugapprovals.org Patents describing the synthesis of Tegoprazan and its analogues outline routes that start from highly substituted halo- and nitro-aromatic precursors, establishing the industrial relevance of compounds with the structural motifs present in this compound. google.comgoogle.com

The utility of this compound stems from the distinct reactivity of its functional groups:

The amino group and nitro group are precursors to the o-phenylenediamine (B120857) moiety required for the construction of the benzimidazole ring system via cyclization reactions. jyoungpharm.org The nitro group can be readily reduced to a second amino group.

The bromo group provides a handle for introducing further molecular complexity through reactions such as palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis.

The methyl ester group can be hydrolyzed to a carboxylic acid or converted into an amide, allowing for another axis of structural diversification.

This combination of functionalities in a single, stable molecule makes this compound a valuable starting material for creating libraries of complex compounds for drug discovery and materials science research.

Retrospective Analysis of Related Benzoate (B1203000) Derivatives in Academic Literature

Benzoate derivatives, esters of benzoic acid, have long been a subject of extensive study in academic and industrial research. Their prevalence stems from their wide-ranging applications and the relative ease with which the parent benzoic acid scaffold can be functionalized.

Historically, research into benzoate derivatives has been prominent in several key areas:

Medicinal Chemistry : Many benzoate derivatives exhibit significant biological activity. For instance, substituted benzoates have been investigated as potential anticancer agents by targeting specific cellular pathways. jyoungpharm.org The core structure is a common feature in drugs, where it may act as a key binding element or a stable scaffold for orienting other functional groups.

Materials Science : Phenyl benzoate derivatives are well-known for their application in the field of liquid crystals. jyoungpharm.org The rigid, rod-like structure of the phenyl benzoate core is conducive to the formation of mesophases, which are the basis for liquid crystal displays (LCDs) and other advanced optical materials.

Organic Synthesis : Simple benzoate esters, such as methyl benzoate, are common intermediates and starting materials in organic synthesis. They are used in a variety of reactions, including Grignard reactions, reductions, and electrophilic aromatic substitutions, to build more complex molecular architectures. scholarsresearchlibrary.com More complex derivatives are developed as building blocks for diversity-oriented synthesis, enabling the efficient creation of novel molecular entities. jyoungpharm.org

The academic literature documents a vast number of synthetic methods for preparing benzoate derivatives, from classical Fischer esterification of benzoic acids to more modern cross-coupling techniques. scholarsresearchlibrary.comquora.com This rich history of research provides the foundational knowledge for the synthesis and application of more specialized reagents like this compound.

Positioning of this compound within Substituted Benzoic Acid Chemistry

This compound is an exemplar of a highly functionalized benzoic acid derivative, where the interplay between its substituents dictates its chemical behavior. The chemistry of substituted benzoic acids is governed by the electronic effects (inductive and resonance) of the groups attached to the aromatic ring.

The substituents on this particular molecule have distinct and somewhat opposing electronic influences:

Amino Group (-NH₂) : Located at position 4 (para to the ester), this is a powerful electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). It strongly activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂) : Located at position 5 (meta to the ester), this is a very strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It deactivates the ring towards electrophilic substitution and is a meta-director.

Methyl Ester Group (-COOCH₃) : This is an electron-withdrawing, deactivating, and meta-directing group.

The specific substitution pattern—1-carbomethoxy-3-bromo-4-amino-5-nitro—creates a unique electronic environment on the benzene (B151609) ring. The powerful activating effect of the amino group is tempered by the three deactivating groups. This precise arrangement is not accidental; it is designed for controlled, stepwise synthesis. For example, the high degree of substitution and the presence of deactivating groups make further electrophilic substitution on the ring unlikely, thereby preventing side reactions. Instead, the existing functional groups are intended to be manipulated in subsequent synthetic steps, positioning this compound as a sophisticated intermediate rather than a simple substituted benzoic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O4 B1314272 Methyl 4-amino-3-bromo-5-nitrobenzoate CAS No. 105655-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-3-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLMEWWYBJZPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546718
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105655-17-2
Record name Methyl 4-amino-3-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for Methyl 4 Amino 3 Bromo 5 Nitrobenzoate

Advanced Synthetic Routes and Reaction Conditions

The construction of Methyl 4-amino-3-bromo-5-nitrobenzoate can be approached through several synthetic pathways. The choice of route depends on the available starting materials and the desired purity of the final product.

A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 4-amino-3-bromo-5-nitrobenzoic acid. nih.govbiosynth.combldpharm.com Fischer esterification is a widely used technique for this transformation. unirioja.esbond.edu.aubond.edu.au This acid-catalyzed reaction involves refluxing the carboxylic acid in methanol (B129727), which acts as both the solvent and the reactant, with a catalytic amount of a strong acid like sulfuric acid. bond.edu.au

The reaction can be completed within a timeframe of 30 minutes to 16 hours, with a one-hour reaction time providing a practical yield for laboratory purposes. unirioja.esbond.edu.au The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). bond.edu.au

Parameter Condition Reference
Reaction TypeFischer Esterification unirioja.esbond.edu.au
Substrate4-amino-3-nitrobenzoic acid bond.edu.au
ReagentMethanol bond.edu.au
CatalystSulfuric acid bond.edu.au
Reaction Time1 hour for workable yield unirioja.esbond.edu.au

To optimize the esterification of substituted benzoic acids, various bases and solvents can be employed. For instance, in the esterification of 4-nitrobenzoic acid, N,N-dimethylaminopyridine (DMAP) has been shown to be a highly effective base, and dichloromethane is a suitable solvent. researchgate.net

The introduction of a bromine atom onto the aromatic ring at a specific position is a critical step that requires regioselective control. Aryl bromides are valuable intermediates in organic synthesis. mdpi.comnih.gov Electrophilic aromatic bromination is a common method for preparing these compounds. mdpi.comnih.gov

For a precursor such as methyl 4-amino-5-nitrobenzoate, the directing effects of the existing substituents guide the position of bromination. The amino group is a strong activating group and an ortho-, para-director, while the nitro and methyl ester groups are deactivating, meta-directing groups. In this case, the bromine atom would be directed to the position ortho to the amino group and meta to the nitro and ester groups, which is the desired C3 position.

A common reagent for such brominations is N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. mdpi.com The reaction is typically carried out at temperatures ranging from 0 °C to room temperature. mdpi.com

Reagent Solvent Temperature Outcome Reference
N-bromosuccinimide (NBS)Acetonitrile (MeCN)0 °C to room temperatureRegioselective bromination mdpi.com
N-bromosuccinimide (NBS)Dichloromethane (CH2Cl2)-10 °C to 0 °CHigh yield of monobrominated product mdpi.com

The introduction of the nitro group is typically achieved through electrophilic aromatic substitution using a nitrating mixture of concentrated nitric acid and sulfuric acid. aiinmr.comrsc.org The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

If starting with methyl 4-amino-3-bromobenzoate, the amino group directs the incoming nitro group to the ortho and para positions relative to it. Since the para position is already occupied by the methyl ester, the nitro group will be directed to the position ortho to the amino group (C5). The bromine atom also influences the position of nitration.

The reaction is typically carried out by slowly adding the nitrating mixture to the substrate while keeping the temperature low to control the reaction rate and prevent side reactions. researchgate.net

Reagent Conditions Directing Influence Reference
Conc. Nitric Acid / Conc. Sulfuric AcidLow temperature (-10 °C to 5 °C)Amino group: ortho, para-directing researchgate.net
Bromo group: ortho, para-directing
Ester group: meta-directing rsc.org

In some synthetic strategies, the amino group may need to be protected or derivatized to control its reactivity or directing effects during subsequent reactions. For example, the amino group can be acylated to form an amide. This is relevant in the synthesis of related compounds like 4-butyrylamino-3-methyl-5-nitrobenzoate, which is prepared from methyl 4-amino-3-methylbenzoate and butyryl chloride. researchgate.net This acylation step can be performed in a solvent like chloroform. researchgate.net The amide can later be hydrolyzed to regenerate the amino group if needed.

The synthesis of this compound is inherently a multi-step process. libretexts.org A potential linear synthesis could start from a simple benzene derivative and sequentially introduce the required functional groups.

A plausible synthetic route starting from benzene could be:

Nitration of benzene to form nitrobenzene.

Bromination of nitrobenzene to yield m-bromonitrobenzene.

Reduction of the nitro group to an amino group to give m-bromoaniline.

Acylation of the amino group for protection.

Introduction of the carboxyl group via a suitable method like Friedel-Crafts acylation followed by oxidation.

Esterification to form the methyl ester.

Nitration to introduce the second nitro group.

Deprotection of the amino group.

This represents a lengthy and potentially low-yielding linear synthesis. More advanced convergent approaches would involve synthesizing separate fragments of the molecule and then combining them, although for a small molecule like this, a linear approach with optimized steps is more common.

Precursor Chemistry and Starting Material Optimization

The choice of starting material is crucial for an efficient synthesis. Instead of starting from benzene, a more functionalized precursor can significantly shorten the synthetic route.

Possible precursors for the synthesis of this compound include:

4-Amino-3-nitrobenzoic acid : This precursor already contains the amino, nitro, and carboxylic acid functionalities in the correct positions. The synthesis would then primarily involve esterification and regioselective bromination. bond.edu.au

Methyl 4-aminobenzoate (B8803810) : This starting material would require subsequent nitration and bromination, with careful control of regioselectivity.

4-Bromo-3-nitrobenzoic acid : This would require amination and esterification. quora.com

Optimizing the synthesis involves selecting a precursor that is readily available and allows for high-yielding subsequent steps with good regiochemical control. For instance, starting with 4-amino-3-nitrobenzoic acid is advantageous as the relative positions of the amino and nitro groups are already established.

Synthesis from Methyl 3-nitrobenzoate and its Derivatives

Synthesizing the target compound from Methyl 3-nitrobenzoate involves a sequence of electrophilic aromatic substitution reactions. The existing nitro and methyl ester groups are meta-directing, which complicates the direct introduction of substituents at the desired positions (4-amino and 3-bromo). Therefore, multi-step synthetic pathways are typically required. One potential, though complex, route would involve modifications to the directing properties of the existing groups or the use of blocking groups to achieve the desired substitution pattern. More commonly, derivatives of Methyl 3-nitrobenzoate are utilized where additional activating or directing groups facilitate the correct placement of the amino and bromo moieties.

Utilization of Brominated and Nitrated Benzoic Acid Intermediates

A more direct approach involves starting with benzoic acid intermediates that already contain some of the required functional groups. For instance, the synthesis of 4-bromo-3-nitrobenzoic acid can be achieved from benzene through a sequence of bromination, acylation, oxidation, and nitration. quora.comquora.com This intermediate, 4-bromo-3-nitrobenzoic acid, can then undergo esterification to yield Methyl 4-bromo-3-nitrobenzoate. innospk.com This key intermediate serves as a versatile building block for creating more complex molecules, with its bromine and nitro groups offering reactive sites for further transformations. innospk.com The final step would involve the introduction of the amino group, typically through nucleophilic aromatic substitution or reduction of a second nitro group if one were present.

Another relevant intermediate is 4-amino-3-nitrobenzoic acid. This compound can be synthesized and then subjected to Fischer esterification, reacting with methanol in the presence of a catalytic amount of sulfuric acid to produce Methyl 4-amino-3-nitrobenzoate. bond.edu.au The subsequent step would be the selective bromination at the position ortho to the amino group and meta to the nitro and ester groups.

Starting IntermediateKey Transformation StepsResulting Compound
BenzeneBromination, Acylation, Oxidation, Nitration4-bromo-3-nitrobenzoic acid quora.comquora.com
4-bromo-3-nitrobenzoic acidEsterificationMethyl 4-bromo-3-nitrobenzoate innospk.com
4-amino-3-nitrobenzoic acidFischer EsterificationMethyl 4-amino-3-nitrobenzoate bond.edu.au

Exploring Alternative Amine and Carboxylic Acid Starting Materials

Alternative synthetic strategies can begin with different starting materials. For example, one could start with methyl 4-aminobenzoate and introduce the nitro and bromo groups. However, the strong activating and ortho-, para-directing nature of the amino group would need to be managed, often by using a protecting group like an acetyl group. An improved method for a similar compound, methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, involves preparing methyl 4-butyrylamino-3-methylbenzoate first and then performing the nitration. researchgate.net This highlights the strategy of protecting the amino group to control the regioselectivity of nitration.

In the biosynthesis of p-aminobenzoic acid (PABA), a related aminobenzoic acid, the synthesis involves three proteins (PabA, PabB, and PabC) that convert chorismate and glutamine into PABA. nih.gov While not a direct synthetic route for the target molecule, this biological pathway showcases nature's approach to synthesizing aminobenzoic acid structures from different precursors. nih.gov

Catalysis in this compound Synthesis

Catalysis is fundamental to achieving efficient and selective synthesis of complex aromatic compounds like this compound. Different types of catalysts are employed for specific transformations, such as halogenation, coupling, and managing reaction phases.

Role of Lewis Acids and Transition Metal Catalysts in Halogenation and Coupling Reactions

Halogenation of aromatic rings, a key step in many synthetic routes to the target compound, is often not spontaneous and requires a catalyst to activate the halogen. libretexts.org Lewis acids, such as ferric halides (FeX₃) or aluminum halides (AlX₃), are essential for this process. libretexts.orglibretexts.org The Lewis acid polarizes the halogen-halogen bond (e.g., Br-Br), making one of the halogen atoms a much stronger electrophile (Br⁺). libretexts.orglibretexts.org This activated electrophile can then be attacked by the benzene ring in an electrophilic aromatic substitution reaction. quora.commasterorganicchemistry.com The catalyst is regenerated at the end of the reaction cycle. libretexts.orglibretexts.org

Transition metals, often in collaboration with Lewis acids, play a crucial role in a wide range of organic transformations, including C-C cross-coupling and hydrogenation reactions. nih.gov While direct cross-coupling might not be the primary route to this compound, these catalytic systems are indispensable for creating diverse structural motifs in organic synthesis. nih.gov

Catalyst TypeReactionFunction
Lewis Acids (e.g., AlBr₃, FeBr₃)Aromatic HalogenationActivates the halogen (e.g., Br₂) to create a potent electrophile (Br⁺) for reaction with the aromatic ring. libretexts.orglibretexts.org
Transition MetalsCross-Coupling, HydrogenationMediate a wide variety of important organic reactions, often in collaboration with Lewis acids. nih.gov

Phase Transfer Catalysis in Aminobenzoic Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org This is particularly useful in the synthesis of amines and their derivatives. acsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports an ionic reactant (like an anion from a salt) from the aqueous phase into the organic phase where the substrate is dissolved. wikipedia.orgcrdeepjournal.org

In the context of aminobenzoic acid synthesis, PTC can enable the use of simple, inexpensive inorganic bases and environmentally benign solvents, making it a "green" chemistry approach. acsgcipr.orgprinceton.edu By accelerating the reaction rate, PTC can improve yields, reduce cycle times, and simplify purification processes. wikipedia.orgcrdeepjournal.org The effectiveness of a quaternary ammonium salt as a PTC is often related to its "C#" (total number of carbons) and "q-value" (a parameter based on the reciprocal of carbons on each chain), which influence its solubility and activity. acsgcipr.org

Enzymatic Approaches and Biocatalysis for Functional Group Transformations

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a mature technology for chemical synthesis, valued for its high selectivity and mild reaction conditions. nih.govnih.gov Enzymes offer a sustainable alternative to traditional chemical catalysis for a variety of functional group transformations. nih.gov

While specific enzymatic routes for the complete synthesis of this compound are not widely documented, biocatalysis holds potential for individual steps. For example, enzymes like hydroxylases can introduce hydroxyl groups onto amino acids, and lyases are used in amino acid production. nih.gov The biotransformation of drug molecules often involves enzymes like cytochrome P450 oxidases, which introduce reactive or polar groups. researchgate.net The development of engineered enzymes could potentially lead to novel, greener synthetic pathways for complex substituted aromatic compounds by enabling selective halogenation, nitration, or amination reactions under environmentally friendly conditions. nih.gov

Iii. Mechanistic Organic Chemistry of Methyl 4 Amino 3 Bromo 5 Nitrobenzoate

Elucidation of Reaction Mechanisms in Functional Group Transformations

The strategic placement of activating and deactivating groups on the aromatic ring allows for a range of functional group transformations, each proceeding through specific, well-defined mechanistic routes.

The bromine atom on Methyl 4-amino-3-bromo-5-nitrobenzoate can be displaced by a nucleophile through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is atypical for aryl halides unless the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. msu.edulibretexts.org

In this molecule, the nitro group (-NO₂) at the 5-position is ortho to the bromine atom, and the methyl ester group (-COOCH₃) at the 1-position is para. Both are potent electron-withdrawing groups that significantly activate the ring for nucleophilic attack at the carbon bearing the bromine.

The mechanism is a two-step addition-elimination process: libretexts.orgyoutube.com

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electrophilic carbon atom attached to the bromine. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. youtube.comyoutube.com This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity is restored in a fast step where the leaving group (bromide ion, Br⁻) is expelled from the Meisenheimer complex.

The stability of the Meisenheimer complex is paramount for the reaction to proceed. The negative charge of the intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group and the para-ester group, which provides substantial stabilization. libretexts.orgyoutube.com

SubstituentPosition Relative to BromineElectronic EffectRole in SNAr Mechanism
Nitro Group (-NO₂) ** OrthoStrong Electron-WithdrawingActivates the ring for attack and stabilizes the Meisenheimer complex via resonance.
Methyl Ester (-COOCH₃) ParaModerate Electron-WithdrawingActivates the ring and stabilizes the Meisenheimer complex via resonance.
Amino Group (-NH₂) **MetaStrong Electron-DonatingHas a minimal electronic effect on the reaction site due to its meta position.

Further Electrophilic Aromatic Substitution (EAS) on the already substituted ring of this compound is challenging due to the presence of multiple deactivating groups. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a positively charged carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

The outcome of such a reaction is dictated by the cumulative directing effects of the existing substituents:

Amino (-NH₂): A strongly activating, ortho, para-director.

Bromo (-Br): A deactivating, ortho, para-director.

Nitro (-NO₂): A strongly deactivating, meta-director. youtube.com

Methyl Ester (-COOCH₃): A deactivating, meta-director.

The only unsubstituted position on the ring is C6. The directing effects of the substituents on this position are summarized below.

SubstituentPosition of Unsubstituted Carbon (C6)Directing EffectInfluence on EAS at C6
Amino Group (-NH₂) ** OrthoActivating, Ortho-directingStrongly favors substitution.
Bromo (-Br) ParaDeactivating, Para-directingFavors substitution.
Nitro Group (-NO₂) **MetaDeactivating, Meta-directingFavors substitution.
Methyl Ester (-COOCH₃) MetaDeactivating, Meta-directingFavors substitution.

The nitro group is readily reduced to a primary amino group, a transformation that dramatically alters the electronic properties of the molecule, converting a strong deactivator into a strong activator. masterorganicchemistry.com This reduction can be achieved through several mechanisms.

Catalytic Hydrogenation: This is a common and clean method involving molecular hydrogen (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The aromatic nitro compound is adsorbed onto the catalyst surface, where the N-O bonds are sequentially cleaved and saturated with hydrogen atoms. This pathway generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net

The selection of the reducing agent is critical to ensure chemoselectivity, as harsh reagents could potentially reduce the ester group or cause debromination.

MethodReagentsMechanistic FeatureSelectivity
Catalytic Hydrogenation H₂, Pd/C (or Pt, Ni)Heterogeneous catalysis involving surface adsorption and stepwise hydrogenation.High selectivity for the nitro group over the ester and aryl halide.
Dissolving Metal Reduction Fe, Sn, or Zn in HClStepwise single-electron transfers from the metal, followed by protonation.Generally selective for the nitro group.

The primary amino group on the aromatic ring can be oxidized, most notably through diazotization. This reaction converts the amine into a versatile diazonium salt intermediate. The mechanism involves the reaction of the amino group with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl).

The key mechanistic steps are:

Formation of the Nitrosating Agent: The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (N=O⁺).

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the nitrosonium ion.

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium ion (-N₂⁺).

The resulting diazonium salt is a valuable synthetic intermediate that can undergo a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups in place of the original amino group.

The methyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group.

Proton Transfer: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion. A final acidification step is required to obtain the neutral carboxylic acid product.

The rate of base-catalyzed hydrolysis is significantly enhanced by the electron-withdrawing nitro and bromo substituents, which increase the electrophilicity of the carbonyl carbon. oieau.fr

Acid-Catalyzed Hydrolysis: This is a reversible process.

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon much more electrophilic.

Nucleophilic Attack: A water molecule acts as a weak nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) oxygen.

Elimination of Leaving Group: The intermediate collapses, expelling a neutral methanol (B129727) molecule and leaving a protonated carboxylic acid.

Deprotonation: The catalyst is regenerated by the removal of the proton from the carbonyl oxygen.

Transesterification follows analogous mechanisms, with an alcohol (R'OH) replacing water as the nucleophile to yield a different ester.

Intramolecular Interactions and Their Influence on Reactivity

Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the hydrogen of the amino group and an oxygen atom of the adjacent nitro group. This creates a stable six-membered pseudo-ring. This interaction reduces the availability of the amino group's lone pair, thereby decreasing its basicity and nucleophilicity. Consequently, reactions involving the amino group, such as acylation or diazotization, may require harsher conditions compared to an unhindered aniline (B41778).

Steric Hindrance: The amino group is flanked by two relatively bulky substituents: the bromo and nitro groups. This steric crowding can hinder the approach of reagents to the amino group itself and to the ortho C6 position. This steric factor, combined with the deactivating electronic effects, further complicates attempts at electrophilic aromatic substitution.

Electronic Synergy: The powerful electron-withdrawing effects of the ortho-nitro group and para-ester group work in concert to highly activate the C3 position (bearing the bromine) toward nucleophilic aromatic substitution. This synergistic electronic pull is the dominant factor enabling the SNAr pathway.

Hydrogen Bonding Effects on Electronic Environment

The presence of an amino (-NH₂) group and a nitro (-NO₂) group on the aromatic ring of this compound introduces the potential for both intramolecular and intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the carbonyl group of the methyl ester can act as hydrogen bond acceptors.

Intramolecularly, a hydrogen bond could potentially form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. This interaction would create a six-membered ring structure, which can enhance the planarity of that portion of the molecule. Such hydrogen bonding can influence the electronic environment of the aromatic ring by affecting the electron-donating ability of the amino group and the electron-withdrawing nature of the nitro group. The formation of an intramolecular hydrogen bond can decrease the electron density on the amino nitrogen, thereby reducing its electron-donating resonance effect on the aromatic ring.

The extent and strength of these hydrogen bonding interactions can significantly impact the molecule's spectroscopic properties, such as its infrared (IR) and nuclear magnetic resonance (NMR) spectra. For instance, the N-H stretching frequency in the IR spectrum would be shifted to a lower wavenumber in the presence of hydrogen bonding.

Steric Hindrance and its Impact on Reaction Kinetics

Steric hindrance, arising from the spatial arrangement of atoms within the this compound molecule, plays a crucial role in determining its reactivity and the kinetics of its reactions. The substituents on the aromatic ring, particularly the bromine atom and the nitro group positioned ortho to the amino group, create a crowded environment that can impede the approach of reagents.

This steric crowding, often referred to as the "ortho effect," can have several consequences. wikipedia.org For reactions involving the amino group, such as acylation or alkylation, the bulky ortho substituents can hinder the access of electrophiles to the nitrogen atom, thereby slowing down the reaction rate compared to a less substituted aniline. researchgate.net The steric hindrance can also influence the conformation of the molecule. For instance, the bulky ortho groups can force the amino group to twist out of the plane of the benzene (B151609) ring, which would disrupt the π-orbital overlap between the nitrogen lone pair and the aromatic system. wikipedia.org This disruption would, in turn, reduce the electron-donating resonance effect of the amino group, making the ring less activated towards electrophilic aromatic substitution.

The impact of steric hindrance on reaction kinetics is a well-documented phenomenon. For example, in nucleophilic substitution reactions of substituted benzoates, the presence of ortho substituents has been shown to significantly decrease the reaction rates. psu.edu In the context of this compound, any synthetic transformation would need to carefully consider the steric constraints imposed by the substituents to achieve desired outcomes.

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of the benzene ring in this compound is profoundly influenced by the electronic effects of its four substituents: an amino group (-NH₂), a bromine atom (-Br), a nitro group (-NO₂), and a methyl ester group (-COOCH₃). These effects can be broadly categorized into inductive effects and resonance effects.

Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a very strong electron-donating resonance effect (+R) due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. researchgate.netscispace.comlibretexts.org This +R effect significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

Nitro Group (-NO₂): The nitro group is a very strong deactivating group. It exerts both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). researchgate.netscispace.comlibretexts.org This combination powerfully withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophilic substitution.

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group. It has an electron-withdrawing inductive effect (-I) and an electron-withdrawing resonance effect (-R), both of which reduce the electron density of the aromatic ring. rsc.org

SubstituentInductive EffectResonance EffectOverall Effect on Aromatic Ring
-NH₂ (Amino)-I (withdrawing)+R (donating)Strong Activation
-Br (Bromo)-I (withdrawing)+R (donating)Deactivation
-NO₂ (Nitro)-I (withdrawing)-R (withdrawing)Strong Deactivation
-COOCH₃ (Methyl Ester)-I (withdrawing)-R (withdrawing)Deactivation

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative insights into the rates and energy changes associated with the chemical transformations of this compound.

Kinetic Studies of Key Synthetic Steps

For instance, the nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The rate of this reaction is highly dependent on the nature of the substituents already present on the ring. The presence of deactivating groups, such as the bromo and nitro groups that would be introduced during the synthesis, would significantly slow down the rate of subsequent electrophilic substitution steps. Kinetic studies on the nitration of substituted benzenes have established a clear correlation between the electronic properties of the substituents and the reaction rate. masterorganicchemistry.com

Similarly, the kinetics of esterification, if it is one of the synthetic steps, would be influenced by steric and electronic factors. The presence of bulky ortho substituents can hinder the approach of the alcohol to the carboxylic acid, thus reducing the rate constant for the reaction.

Kinetic investigations of nucleophilic substitution reactions on related substituted nitrobenzoates have shown that the reaction mechanism and rates are sensitive to the electronic nature of the substituents and the reaction conditions. psu.edukoreascience.krnih.gov For example, studies on the aminolysis of 4-nitrophenyl X-substituted-benzoates have revealed that the reaction proceeds through a stepwise mechanism, with the departure of the leaving group being the rate-determining step. koreascience.kr

Thermodynamic Stability of Intermediates and Products

The thermodynamic stability of the intermediates and the final product, this compound, is a key factor in its synthesis and reactivity. The stability of the final molecule is influenced by the electronic interactions between the substituents and the aromatic ring, as well as by steric factors.

During a multi-step synthesis, the relative thermodynamic stabilities of the various possible intermediates will often dictate the major reaction pathway and the final product distribution. For example, in electrophilic aromatic substitution reactions, the stability of the arenium ion intermediate is crucial. The substituents on the ring can stabilize or destabilize this carbocationic intermediate through resonance and inductive effects. The most stable intermediate will be formed preferentially, leading to the observed regioselectivity of the reaction. rsc.org

Computational chemistry methods can be employed to calculate the thermodynamic properties, such as the heat of formation and Gibbs free energy, of this compound and its synthetic intermediates. These calculations can provide valuable insights into their relative stabilities and the feasibility of different reaction pathways.

Iv. Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is fundamental for determining the precise structure of a molecule in solution. It provides information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis and Proton Environment

¹H NMR analysis would identify all unique proton environments in the molecule. For Methyl 4-amino-3-bromo-5-nitrobenzoate, one would expect to observe distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-OCH₃) protons. The chemical shifts (δ, in ppm) would indicate the degree of electronic shielding around these protons, while spin-spin coupling patterns would reveal connectivity between adjacent protons. For instance, the two aromatic protons would likely appear as distinct signals due to the asymmetrical substitution pattern on the benzene (B151609) ring. A data table, such as the one below, would typically be used to summarize these findings.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | | Aromatic CH | Data not available | Data not available | Data not available | | Aromatic CH | Data not available | Data not available | Data not available | | Amine NH₂ | Data not available | Data not available | Data not available | | Methyl OCH₃ | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopic Analysis and Carbon Framework

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A spectrum for this compound would show separate signals for each of the eight unique carbon atoms: the methyl carbon, the carbonyl carbon, and the six carbons of the benzene ring. The chemical shifts would be characteristic of their bonding and electronic environment (e.g., carbons bonded to electronegative atoms like oxygen, nitrogen, or bromine would appear at different fields).

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Chemical Shift (δ, ppm) | | C=O (Ester) | Data not available | | C-NH₂ | Data not available | | C-Br | Data not available | | C-NO₂ | Data not available | | C-COOCH₃ | Data not available | | Aromatic CH | Data not available | | Aromatic CH | Data not available | | OCH₃ | Data not available |

Two-Dimensional NMR Techniques for Connectivity Assignments

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between them. COSY would establish which protons are coupled to each other, while HSQC would link each proton directly to the carbon atom it is attached to. This data is crucial for confirming the exact substitution pattern on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group (NO₂), and various vibrations of the substituted benzene ring.

| Predicted IR Absorption Bands | | :--- | :--- | | Functional Group | Characteristic Frequency (cm⁻¹) | | N-H Stretch (Amine) | Data not available | | C=O Stretch (Ester) | Data not available | | N=O Asymmetric Stretch (Nitro) | Data not available | | N=O Symmetric Stretch (Nitro) | Data not available | | C-Br Stretch | Data not available | | C-O Stretch (Ester) | Data not available | | Aromatic C=C Bending | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry would confirm the molecular formula, C₈H₇BrN₂O₄, by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization, revealing stable fragments that correspond to different parts of the structure.

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data would confirm the connectivity and stereochemistry of the molecule unequivocally.

| Hypothetical Crystal Data Table | | :--- | :--- | | Parameter | Value | | Crystal System | Data not available | | Space Group | Data not available | | Unit Cell Dimensions | Data not available | | Bond Lengths (e.g., C-Br, C-N) | Data not available | | Bond Angles (e.g., O-N-O) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The UV-Vis spectrum of this molecule is primarily dictated by the substituted benzene ring, which acts as a chromophore. The presence of an amino group (-NH2), a nitro group (-NO2), and a bromine atom (-Br) significantly influences the electronic absorption profile.

The molecule is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amino group) to antibonding π* orbitals.

The electronic properties of the substituents play a crucial role in the position and intensity of these absorption bands. The amino group is a strong electron-donating group (auxochrome) that tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift). Conversely, the nitro group is a powerful electron-withdrawing group that also extends the conjugation of the system, contributing to a red shift. This "push-pull" interaction between the electron-donating amino group and the electron-withdrawing nitro group, situated para to each other, facilitates a significant intramolecular charge transfer (ICT) upon electronic excitation. This ICT character is a dominant feature in the electronic spectrum of similar molecules like p-nitroaniline and is expected to be prominent for this compound as well.

The bromine atom, while having a weaker electronic effect compared to the amino and nitro groups, also influences the spectrum through its inductive and mesomeric effects. The cumulative effect of these substituents leads to a complex UV-Vis spectrum with multiple absorption bands. For instance, studies on similar nitroaromatic compounds show strong absorptions around 250 nm, which are ascribed to π → π* excitations involving the nitro and benzene groups, and weaker bands at longer wavelengths (around 350 nm) arising from n → π* transitions. rsc.org

The solvent environment can also impact the UV-Vis spectrum. Polar solvents may stabilize the excited state, particularly the charge-transfer state, leading to further shifts in the absorption maxima.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionIntensity
π → ππ orbitals of the benzene ring and substituents to antibonding π orbitalsShorter wavelength (e.g., ~250 nm)High
Intramolecular Charge Transfer (ICT)From amino group/ring (donor) to nitro group (acceptor)Longer wavelengthModerate to High
n → πNon-bonding electrons on O and N atoms to antibonding π orbitalsLonger wavelength (e.g., ~350 nm)Low

Other Advanced Spectroscopic Techniques for Detailed Characterization

Beyond UV-Vis spectroscopy, a suite of other advanced spectroscopic methods is essential for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electronic effects of the adjacent substituents. The methyl protons of the ester group would appear as a singlet in the upfield region.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms in the molecule. The carbon atoms attached to electronegative atoms (O, N, Br) and the carbonyl carbon would have characteristic chemical shifts. For structurally similar compounds like methyl 3-nitrobenzoate, the carbonyl carbon resonates downfield, while the methyl ester carbon is found upfield. aiinmr.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. The fragmentation pattern can help to confirm the presence of different functional groups and their arrangement in the molecule. For the related compound Methyl 4-amino-3-bromobenzoate, GC-MS data is available, indicating the utility of this technique. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.

FTIR Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the N=O bonds in the nitro group, C=O stretching of the ester, and various vibrations of the substituted benzene ring. In related nitroaniline compounds, N-H stretching vibrations are typically observed in the region of 3350-3480 cm⁻¹, while symmetric NO₂ vibrations appear around 1345 cm⁻¹. researchgate.net

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can be particularly useful for studying the vibrations of the aromatic ring and the nitro group. Resonance Raman spectroscopy has been effectively used to characterize polymers derived from nitroanilines, highlighting its potential for detailed structural analysis. nih.gov

Table 2: Key Spectroscopic Data for Structural Elucidation

TechniqueInformation ProvidedExpected Key Signals/Features
¹H NMRProton environment and connectivityAromatic proton signals, methyl ester singlet
¹³C NMRCarbon skeletonCarbonyl carbon, aromatic carbons, methyl carbon
Mass SpectrometryMolecular weight and formulaMolecular ion peak, fragmentation pattern
FTIR/RamanFunctional groupsN-H, N=O, C=O, and aromatic C-H/C=C vibrations

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For Methyl 4-amino-3-bromo-5-nitrobenzoate, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule with the complexity of this compound, DFT can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. globalresearchonline.net Studies on related aminobenzoic acid derivatives have successfully used DFT to determine protonation sites and analyze electronic characteristics. rsc.org For instance, DFT calculations on ethyl-4-aminobenzoate have been used to evaluate geometrical parameters and vibrational wavenumbers, showing good correlation with experimental data. researchgate.net Similarly, DFT has been applied to study the electronic and structural properties of nitro-substituted compounds, providing insights into their stability and reactivity. globalresearchonline.net In the case of this compound, DFT could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding how the substituents (amino, bromo, nitro, and methyl ester groups) influence the geometry of the benzene (B151609) ring.

Calculate Spectroscopic Properties: Predict infrared (IR) and Raman spectra. By comparing calculated vibrational frequencies with experimental data, a detailed assignment of the spectral bands can be achieved, as has been demonstrated for similar molecules. researchgate.net

Determine Electronic Properties: Calculate properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map would be particularly insightful, as it visualizes the charge distribution and indicates regions susceptible to electrophilic and nucleophilic attack.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. libretexts.org A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and its electronic transitions. uwosh.edu

For this compound, the HOMO is expected to be located primarily on the electron-donating amino group and the benzene ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. rsc.org

Analysis of the frontier orbitals for this compound would provide insights into:

Reactivity: The HOMO location indicates the site of electrophilic attack, while the LUMO location suggests the site for nucleophilic attack.

Electronic Transitions: The energy of the HOMO-LUMO gap can be correlated with the energy of the lowest-energy electronic transition, which is observable in UV-Visible spectroscopy. researchgate.net

Charge Transfer: The distribution of HOMO and LUMO across the molecule can reveal the potential for intramolecular charge transfer, a property important in the design of materials with specific optical and electronic properties.

Table 2: Frontier Molecular Orbital Analysis of this compound

Orbital Expected Location Significance
HOMO Primarily on the amino group and benzene ring. Region most likely to donate electrons in a reaction.
LUMO Primarily on the nitro group. Region most likely to accept electrons in a reaction.

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and the energy of the lowest electronic transition. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

For a molecule with rotatable bonds, such as the ester group in this compound, conformational analysis is important. MD simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them. rsc.org This is particularly relevant for understanding how the molecule might fit into a binding site of a protein.

Furthermore, MD simulations can provide detailed information about intermolecular interactions. For example, simulations of the compound in a solvent like water or an organic solvent would reveal the nature of the solvation shell and the strength of solute-solvent interactions. In the context of materials science, MD simulations could be used to model the packing of molecules in a crystal lattice and to understand the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal structure. Studies on related aminobenzoic acid compounds have highlighted the importance of intermolecular hydrogen bonding in their crystal structures. rsc.org

In Silico Modeling for Structure-Activity Relationships (SAR)

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule based on its structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological effects. For a compound like this compound, SAR studies could be used to explore how modifications to its structure would affect a particular biological activity.

Computational approaches to SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, involve developing mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of derivatives of this compound, QSAR models could be developed to predict properties such as enzyme inhibition or receptor binding affinity. The influence of substituents on the reactivity and biological activity of aromatic compounds is a key area where computational studies have proven valuable. ajpchem.org

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can be powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various potential reaction pathways.

For example, the presence of multiple functional groups on the benzene ring raises questions of regioselectivity in reactions such as electrophilic aromatic substitution. Computational modeling could be used to predict which position on the ring is most susceptible to attack by an electrophile. This is often achieved by calculating the distribution of charge in the molecule and the energies of the intermediate carbocations (Wheland intermediates) for substitution at each possible position.

Furthermore, the reactivity of the different functional groups can be assessed. For instance, the nitro group can be reduced to an amino group, and the ester can be hydrolyzed. Computational methods can help to predict the conditions under which these reactions are most likely to occur and to understand the reaction mechanisms in detail.

Virtual Screening and Ligand-Protein Docking Studies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or a nucleic acid. If this compound were being investigated as a potential drug candidate, virtual screening could be used to identify other molecules with similar properties that might also be active.

A key component of virtual screening is molecular docking. Docking algorithms predict the preferred orientation of a ligand (in this case, this compound or its derivatives) when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

Successful docking studies can provide valuable information about:

Binding Mode: The specific orientation and conformation of the ligand in the protein's active site.

Key Interactions: The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces.

Binding Affinity: A prediction of the strength of the ligand-protein interaction, which can be used to rank potential drug candidates.

Such studies would be instrumental in hypothesizing a mechanism of action for this compound if it were found to have a particular biological activity and could guide the design of more potent analogs.

Vi. Applications in Organic Synthesis and Materials Science

Methyl 4-amino-3-bromo-5-nitrobenzoate as a Building Block in Complex Molecule Synthesis

The strategic placement of chemically distinct functional groups renders this compound an ideal building block for the synthesis of elaborate molecules. Chemists can selectively target each functional group to introduce new bonds and functionalities, building complexity in a controlled and predictable manner.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational structures in medicinal chemistry and materials science. srdorganics.comsigmaaldrich.com this compound possesses the necessary functionalities to serve as a precursor for various heterocyclic systems. The ortho-relationship between the amino group and the bromine atom, along with the activating effect of the nitro group, can be exploited in cyclization reactions. For instance, the amino group can act as a nucleophile to displace the adjacent bromine atom via an intramolecular reaction, or it can react with an external reagent to form part of a new ring fused to the original benzene (B151609) scaffold. This makes it a potential starting material for the synthesis of benzo-fused heterocycles such as benzimidazoles, quinazolines, or phenazines, which are prevalent in many pharmacologically active compounds.

The compound is inherently a multi-substituted aromatic system, and its true value lies in its use as a scaffold for creating even more complex substitution patterns. Each functional group offers a "handle" for modification:

The bromo group is a prime site for metal-catalyzed cross-coupling reactions.

The nitro group can be reduced to a second amino group, offering another site for derivatization or diazotization.

The primary amino group can be acylated, alkylated, or used as a directing group.

The ester group can be hydrolyzed to a carboxylic acid or converted into an amide.

This orthogonality allows for sequential and regioselective modifications, enabling the synthesis of aromatic compounds with precisely controlled substitution patterns that would be difficult to achieve through other methods.

The presence of an aryl bromide functionality makes this compound an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction : This reaction couples an organohalide with an organoboron species using a palladium catalyst. wikipedia.org The bromo substituent on the ring makes the compound a suitable coupling partner for a wide range of boronic acids and their esters. organic-chemistry.orglibretexts.org Research has shown that Suzuki-Miyaura cross-coupling is effective on unprotected ortho-bromoanilines, even in the presence of electron-withdrawing groups like a nitro substituent, highlighting the applicability of this method. nih.gov This allows for the introduction of alkyl, alkenyl, aryl, and heteroaromatic groups at the C3 position. nih.govnih.gov

Ullmann Reaction : The Ullmann reaction, typically catalyzed by copper, is used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. organic-chemistry.org This makes it possible to couple this compound with alcohols, phenols, amines, and thiols. organic-chemistry.orgnih.gov Modern Ullmann-type reactions can be performed under milder conditions, often accelerated by the use of specific ligands like amino acids, and are tolerant of various functional groups. researchgate.netresearchgate.net

Negishi Reaction : The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by nickel or palladium. organic-chemistry.org This versatile reaction has a broad scope, readily forming carbon-carbon bonds between the aryl bromide of the title compound and various organozinc reagents. organic-chemistry.orgnih.gov The reaction is known to be tolerant of many functional groups and can be used to couple sp², sp³, and sp hybridized carbon atoms to the aromatic ring. nih.govbath.ac.uk

Interactive Table: Cross-Coupling Reactions

Reaction NameCatalyst TypeCoupling PartnerBond FormedTypical Application
Suzuki PalladiumOrganoboron ReagentC-CSynthesis of biaryls, styrenes, polyolefins
Ullmann CopperAlcohols, Amines, ThiolsC-O, C-N, C-SSynthesis of diaryl ethers, anilines, thioethers
Negishi Palladium or NickelOrganozinc CompoundC-CVersatile C-C bond formation with high functional group tolerance

Derivatization Strategies for Tailored Properties

Beyond its use as a scaffold in complex syntheses, this compound can be derivatized to fine-tune its chemical and physical properties for specific applications.

Amide bonds are crucial in both biological systems and materials science. This compound offers two distinct routes for their introduction.

N-Acylation : The primary amino group can be readily acylated by reacting it with acyl chlorides or anhydrides. This transforms the amino group into a secondary amide. An analogous reaction has been demonstrated in the preparation of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate from a related amino-benzoate and butyryl chloride. researchgate.net This modification can alter the electronic properties of the ring and provides a new point for structural diversification.

Ester to Amide Conversion : The methyl ester group can be converted into a carboxamide. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with a primary or secondary amine. Alternatively, direct aminolysis with an amine can also yield the desired carboxamide.

The methyl ester group is a versatile handle for further transformations, allowing for the modulation of solubility, reactivity, and steric properties.

Hydrolysis : The most fundamental modification is the saponification or acid-catalyzed hydrolysis of the methyl ester to the corresponding 4-amino-3-bromo-5-nitrobenzoic acid. bldpharm.com The reverse reaction, Fischer esterification, is used to prepare the title compound from its carboxylic acid precursor. bond.edu.au The resulting carboxylic acid provides a new reactive site for amide bond formation or other derivatizations.

Transesterification : The methyl ester can be converted into other esters (e.g., ethyl, benzyl, or tert-butyl esters) through transesterification. This reaction involves treating the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of more complex or sterically hindered ester groups, which can be useful for controlling the compound's physical properties or for use as protecting groups in multi-step syntheses.


Transformations of the Aromatic Substituents (Amino, Bromo, Nitro)

The reactivity of the amino, bromo, and nitro groups on the benzene ring allows for a diverse array of chemical modifications, enabling the synthesis of a wide range of derivatives.

The amino group (-NH₂) is a key site for functionalization. It can readily undergo acylation reactions to form amides. For instance, the reaction of a related compound, methyl 4-amino-3-methylbenzoate, with butyryl chloride demonstrates the feasibility of converting the amino group into a butyrylamino group. researchgate.net This transformation is significant as it can be used to protect the amino group or to introduce new functionalities into the molecule.

The bromo group (-Br) serves as a versatile handle for introducing further complexity. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions would allow for the attachment of a wide range of organic moieties to the aromatic ring, significantly expanding the molecular diversity accessible from this starting material.

The nitro group (-NO₂) is a strong electron-withdrawing group that can be readily reduced to an amino group under various conditions, such as using tin(II) chloride or catalytic hydrogenation. This transformation is particularly useful as it converts the electron-withdrawing nitro group into an electron-donating amino group, which can dramatically alter the electronic properties of the molecule. This reduction opens up pathways to the synthesis of diamino derivatives, which are valuable monomers for polymerization reactions.

SubstituentPotential TransformationReagents/ConditionsResulting Functionality
Amino (-NH₂)AcylationAcid chlorides, AnhydridesAmide (-NHCOR)
Bromo (-Br)Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-Aryl bond
Bromo (-Br)Heck CouplingAlkene, Pd catalyst, BaseAlkenyl-Aryl bond
Nitro (-NO₂)ReductionSnCl₂, HCl or H₂, Pd/CAmino (-NH₂)

Development of Advanced Materials

The multifunctional nature of this compound makes it an attractive starting material for the synthesis of advanced materials with potential applications in various high-tech fields.

Precursors for Polymer Synthesis

The ability to transform the substituents on the aromatic ring of this compound makes it a promising precursor for the synthesis of high-performance polymers. Following the reduction of the nitro group to a second amino group, the resulting diamino derivative can be used as a monomer for the synthesis of polyamides. nih.gov

The general approach involves the polycondensation of the diamino monomer with a diacid chloride. nih.gov This reaction leads to the formation of a polymer chain linked by amide bonds. The properties of the resulting polyamide, such as its thermal stability, solubility, and mechanical strength, can be tailored by the choice of the diacid chloride and the specific structure of the diamine monomer.

Table of Potential Polyamide Synthesis from a Derivative of this compound

Diamine Monomer (Hypothetical)Diacid ChlorideResulting Polymer Structure (Repeating Unit)Potential Polymer Properties
Methyl 3,4-diamino-5-bromobenzoateTerephthaloyl chlorideAromatic polyamide (Aramid-like)High thermal stability, good mechanical strength
Methyl 3,4-diamino-5-bromobenzoateAdipoyl chlorideAliphatic-aromatic polyamideImproved solubility, lower melting point

Applications in Optoelectronic Materials

Derivatives of this compound possess the characteristic features of "push-pull" chromophores, which are molecules with electron-donating (amino) and electron-withdrawing (nitro) groups connected by a conjugated system. This architecture can lead to significant nonlinear optical (NLO) properties. nih.gov The presence of the bromo group can further enhance these properties and improve the thermal stability and transparency of the resulting materials. researchgate.net

Molecules with large second-order NLO responses are of great interest for applications in optoelectronic devices, such as optical switches and frequency converters. The intramolecular charge transfer from the amino group to the nitro group upon excitation with light is the origin of the NLO response. The magnitude of this response can be fine-tuned by modifying the substituents on the aromatic ring.

Utilization in Supramolecular Chemistry and Anion Recognition

The presence of the nitro group, a known hydrogen bond acceptor, and the amino group, a hydrogen bond donor, makes derivatives of this compound interesting candidates for applications in supramolecular chemistry and anion recognition.

Artificial receptors designed with nitro-substituted aromatic frameworks have demonstrated the ability to selectively bind and recognize specific anions. nih.gov The binding affinity and selectivity are governed by the formation of hydrogen bonds between the receptor and the anion. By incorporating the this compound scaffold into larger, pre-organized structures, it is conceivable to create receptors with high selectivity for environmentally or biologically important anions. The design of such receptors often involves positioning multiple hydrogen bond donors in a way that complements the geometry and charge distribution of the target anion.

Vii. Biomedical and Pharmaceutical Research Applications

Antimicrobial Activity and Antibiotic Potential

There is no published research on the antimicrobial properties of Methyl 4-amino-3-bromo-5-nitrobenzoate.

Efficacy against Gram-positive Bacteria

No studies were found that evaluated the activity of this compound against Gram-positive bacteria.

Efficacy against Gram-negative Bacteria

No studies were found that evaluated the activity of this compound against Gram-negative bacteria.

Antifungal and Antimycobacterial Properties

There is no available data on the antifungal or antimycobacterial properties of this compound.

Anti-cancer and Anti-proliferative Investigations

While used in the synthesis of potential anti-cancer agents, no direct anti-cancer or anti-proliferative studies on this compound have been reported.

Enzyme Inhibition Studies

No research has been published detailing the enzyme inhibition capabilities of this specific compound.

Glutathione (B108866) Reductase (GR) Inhibition

There is no evidence to suggest that this compound has been investigated as an inhibitor of Glutathione Reductase.

Glutathione S-transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. nih.gov Overexpression of GSTs has been implicated in the development of resistance to various anticancer drugs. nih.gov Consequently, the development of GST inhibitors is a significant strategy to overcome chemoresistance in cancer therapy. nih.gov

Nitroaromatic compounds have been investigated as potential GST inhibitors. nih.gov Research on methyl aminobenzoate derivatives has shed light on their potential to inhibit glutathione-related enzymes. For instance, in a study investigating the in vitro inhibitory effects of various methyl 4-aminobenzoate (B8803810) derivatives on human Glutathione Reductase (GR) and GST, it was found that certain substitution patterns on the benzene (B151609) ring significantly influenced the inhibitory activity. researchgate.net Specifically, a study highlighted that methyl 4-amino-2-nitrobenzoate exhibited noteworthy inhibitory activity against GST. researchgate.net This suggests that the presence and position of the nitro group are critical for the interaction with the enzyme's active site.

The inhibitory potential of such compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). The following table summarizes the inhibitory activity of selected methyl aminobenzoate derivatives against GST, illustrating the impact of different substituents.

CompoundInhibition Constant (Ki) for hGST (µM)
Methyl 3-amino-4-nitrobenzoate37.05 ± 4.487
Methyl 4-amino-2-nitrobenzoate92.41 ± 22.26

Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against GSTs. The electron-withdrawing nature of the nitro group and the bromine atom may influence its interaction with the enzyme.

Other Relevant Enzyme Targets

The structural motifs present in this compound suggest its potential to interact with a variety of other enzyme targets beyond GSTs. For instance, nitro-substituted compounds have been explored as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout and hyperuricemia. researchgate.net A study on nitro-substituted aurones demonstrated that the presence and position of a nitro group on the aromatic ring could significantly influence their inhibitory potency against xanthine oxidase. researchgate.net

Furthermore, derivatives of nitroaromatics, such as 6-nitrobenzimidazoles, have been synthesized and evaluated as phosphodiesterase inhibitors, with some compounds showing potent activity. nih.gov Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways, and their inhibition has therapeutic applications in various diseases, including cardiovascular and respiratory disorders.

The aminobenzoic acid scaffold is also of interest. Derivatives of aminobenzoic acid have been shown to interact with enzymes in the ribosomal peptidyl transferase center, although their rigid conformation can hinder the induced fit required for efficient catalysis. nih.gov Additionally, structure-activity relationship studies on benzoic acid derivatives have revealed their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.gov

Development of Pharmaceutical Intermediates and Drug Candidates

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. pharmaffiliates.com The presence of multiple reactive sites—the amino group, the bromine atom, the nitro group, and the methyl ester—allows for a variety of chemical modifications to generate a diverse library of compounds for drug discovery.

The nitroaromatic scaffold is a recurring motif in medicinal chemistry, found in a range of therapeutic agents with diverse biological activities. nih.govscielo.br Nitro-containing compounds have been developed as antibacterial, antiparasitic, and anticancer agents. nih.govacs.org The biological activity of many of these compounds is dependent on the bioreduction of the nitro group to form reactive intermediates that can induce cellular damage in target organisms or cancer cells. scielo.br

The aminobenzoic acid moiety is also a well-established scaffold in drug design. Para-aminobenzoic acid (PABA) and its derivatives are known to possess a wide array of biological activities, including antibacterial and anti-inflammatory properties. mdpi.com The combination of the nitroaromatic and aminobenzoic acid features in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For nitroaromatic compounds, SAR studies often focus on the effect of substituents on the aromatic ring on their efficacy and selectivity. nih.gov

In the context of enzyme inhibition, the nature, position, and electronic properties of substituents can dramatically alter the binding affinity of a molecule to the enzyme's active site. For example, a study on methyl 4-aminobenzoate derivatives as inhibitors of glutathione-related enzymes demonstrated that the type and position of halogen and nitro substituents were critical for their inhibitory potency. researchgate.net Such studies often involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity. This data is then used to build a model that can predict the activity of new, unsynthesized compounds.

The following table illustrates a hypothetical SAR study for a series of substituted aminobenzoates, highlighting how different functional groups might influence inhibitory activity against a target enzyme.

CompoundR1R2R3Enzyme Inhibition (IC50, µM)
Methyl 4-aminobenzoateHHH>100
Methyl 4-amino-3-nitrobenzoateNO2HH50
Methyl 4-amino-3-bromobenzoateBrHH75
This compoundBrNO2H25

The nitro group is a key functional group in the design of prodrugs, particularly those activated under hypoxic conditions found in solid tumors. acs.orgmdpi.com The principle behind this approach is that the nitro group can be selectively reduced by nitroreductase enzymes that are highly expressed in hypoxic environments, leading to the release of a cytotoxic agent. nih.gov This strategy allows for targeted drug delivery to tumor tissues, minimizing systemic toxicity. mdpi.com

Nitroaromatic compounds can be incorporated into self-immolative linkers, which are chemical spacers that connect a drug to a targeting moiety. mdpi.com Upon a specific trigger, such as enzymatic cleavage, the linker undergoes a cascade of reactions that results in the release of the active drug. mdpi.com The strong electron-withdrawing properties of the nitro group can be exploited to facilitate these self-immolative processes. mdpi.com

Pharmacological Mechanisms of Action and Molecular Targeting

The pharmacological mechanisms of action of nitroaromatic compounds are often linked to the bioreduction of the nitro group. scielo.br This reduction can proceed through a series of one-electron steps, generating reactive nitro anion radicals and other cytotoxic species, such as nitroso and hydroxylamine (B1172632) derivatives. nih.gov These reactive intermediates can then interact with cellular macromolecules, including DNA and proteins, leading to cell death. nih.gov This mechanism is central to the antimicrobial and anticancer activities of many nitro-containing drugs. nih.govscielo.br

The molecular targets for such compounds can be the enzymes responsible for their activation, such as nitroreductases. nih.gov The selective expression of these enzymes in certain pathogens or in the hypoxic regions of tumors provides a basis for targeted therapy. scielo.brnih.gov

Unraveling the Biomedical Potential of this compound: A Research Perspective

While specific research on the biomedical and pharmaceutical applications of this compound is not extensively documented in publicly available scientific literature, the structural motifs present in the molecule—a substituted aminobenzoic acid with nitro and bromo groups—suggest potential areas of investigation based on the known activities of related compounds. This article explores the hypothetical biomedical and pharmaceutical research applications of this compound, drawing parallels with structurally similar molecules.

The unique combination of a 4-aminobenzoic acid backbone, a bromine atom, and a nitro group positions this compound as a compound of interest for various biomedical research applications. The biological activities of nitroaromatic and halogenated compounds are well-documented and provide a foundation for exploring the potential of this specific molecule.

Currently, there is a lack of specific research data detailing the direct interaction of this compound with biological molecules. However, the chemical functionalities within its structure suggest potential modes of interaction that are worthy of investigation.

Nitroaromatic compounds are known to interact with enzymes, particularly nitroreductases found in both prokaryotic and eukaryotic cells. This interaction can lead to the reduction of the nitro group, a key activation step for the biological activity of many nitroaromatic drugs. The resulting metabolites are often highly reactive and can bind to various cellular macromolecules, including DNA and proteins.

The presence of the amino and bromo groups could also influence binding to biological targets. The amino group can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. The bromine atom, being a halogen, can engage in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to the affinity and selectivity of a compound for its biological target.

Table 1: Potential Interactions of Functional Groups in this compound with Biological Molecules (Hypothetical)

Functional GroupPotential Interacting Biomolecule(s)Type of Interaction(s)Potential Consequence(s)
Nitro GroupNitroreductase enzymesEnzymatic reductionBioactivation of the compound
Reactive MetabolitesDNA, ProteinsCovalent modificationCytotoxicity, Mutagenicity
Amino GroupAmino acid residues in proteinsHydrogen bondingReceptor binding
Bromo GroupElectron-rich atoms in proteinsHalogen bondingEnhanced binding affinity and selectivity

Specific studies on how this compound modulates cellular pathways are not currently available. Nevertheless, based on the known mechanisms of action of related compounds, several hypotheses can be formulated.

The bioreductive activation of the nitro group is a central theme in the mechanism of action of many nitroaromatic compounds. This process is particularly relevant in hypoxic environments, such as those found in solid tumors and certain bacterial infections. The reduction of the nitro group generates reactive nitrogen species that can induce cellular damage through various mechanisms, including DNA strand breaks and oxidative stress. This suggests a potential for this compound to be investigated as a hypoxia-activated prodrug for cancer therapy or as an antimicrobial agent.

Furthermore, derivatives of aminobenzoic acid have been shown to interfere with various cellular signaling pathways. For example, some have been found to inhibit enzymes involved in inflammatory processes or to modulate the activity of ion channels. The specific substitution pattern of this compound would likely determine its specific effects on cellular pathways.

Table 2: Hypothetical Cellular Pathway Modulation by this compound

Potential MechanismCellular Pathway(s) Potentially AffectedPotential Therapeutic Application
Bioreductive ActivationDNA damage response, Oxidative stress pathwaysCancer therapy (hypoxia-activated), Antimicrobial therapy
Enzyme InhibitionInflammatory signaling pathwaysAnti-inflammatory agent
Ion Channel ModulationNeuronal signaling, Cardiac functionNeurological disorders, Cardiovascular diseases

Viii. Environmental and Toxicological Considerations in Research

Biodegradation and Environmental Fate Studies

The environmental persistence and ultimate fate of Methyl 4-amino-3-bromo-5-nitrobenzoate are governed by its susceptibility to various degradation processes. The presence of a nitro group, a bromine atom, an amino group, and an ester linkage on an aromatic ring creates a complex molecule whose behavior is influenced by these functional groups.

The electron-withdrawing nature of the nitro group generally makes aromatic compounds more resistant to oxidative degradation by microorganisms. nih.gov Consequently, nitroaromatic compounds are often persistent in the environment. nih.gov However, various microbial systems have evolved pathways to degrade these chemicals. nih.gov The primary mechanism for the biological breakdown of nitroaromatic compounds often involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govomicsonline.org This reduction can be catalyzed by nitroreductase enzymes found in a variety of aerobic and anaerobic bacteria. omicsonline.org

Another potential metabolic route is the oxidative pathway, where dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov The presence of a halogen, such as bromine, can further complicate biodegradation. Halogenated organic compounds are generally known for their persistence. mdpi.com Some microbes, however, are capable of dehalogenation, a critical step in their degradation. mdpi.com

Photodegradation may also play a role in the environmental fate of this compound. Aromatic brominated compounds can undergo photolysis, where the carbon-bromine bond is cleaved by sunlight, leading to debromination. nih.gove3s-conferences.org The rate and extent of photodegradation would depend on various environmental factors, including light intensity and the presence of photosensitizing agents. nih.gov

Table 1: Potential Biodegradation Pathways for this compound (Inferred from Related Compounds)

Pathway Description Key Enzymes/Processes Potential Metabolites
Nitroreduction Stepwise reduction of the nitro group to an amino group. Nitroreductases Methyl 4,5-diamino-3-bromobenzoate
Oxidative Denitrification Dioxygenase-catalyzed hydroxylation of the aromatic ring, leading to nitrite elimination. Dioxygenases Brominated and hydroxylated benzoic acid derivatives
Dehalogenation Cleavage of the carbon-bromine bond, which can occur under aerobic or anaerobic conditions. Dehalogenases Methyl 4-amino-5-nitrobenzoate
Ester Hydrolysis Cleavage of the methyl ester group to form the corresponding carboxylic acid. Esterases 4-amino-3-bromo-5-nitrobenzoic acid

| Photodegradation | Light-induced cleavage of chemical bonds, particularly the C-Br bond. | Sunlight (UV radiation) | Debrominated derivatives |

Ecotoxicological Assessments

Nitroaromatic compounds are known to be toxic to a wide range of organisms, including bacteria, algae, fish, and invertebrates. researchgate.netresearchgate.net Their toxicity is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates that cause oxidative stress. nih.gov Substituted nitrobenzenes, in particular, have been shown to be extremely toxic to aquatic organisms like daphnia and carp. epa.gov

Brominated aromatic compounds, including many brominated flame retardants, are known for their persistence, bioaccumulation potential, and toxicity. nih.gov While the acute toxicity of some of these compounds may be low, long-term exposure can lead to adverse effects. nih.gov The transformation of brominated compounds in the environment can sometimes lead to the formation of more toxic byproducts. nih.gov

Given the absence of empirical data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the potential ecotoxicity of this compound. nih.govresearchgate.net These in silico tools use the chemical structure to estimate properties like aquatic toxicity, bioaccumulation, and persistence, providing a preliminary risk assessment that can guide further experimental testing. nih.govnih.gov

Table 2: Potential Ecotoxicological Concerns for this compound (Inferred from Related Compounds)

Endpoint Potential Effect Basis of Concern (Related Compounds)
Aquatic Toxicity Potential for acute and chronic toxicity to fish, invertebrates (e.g., Daphnia), and algae. Nitroaromatic compounds are known to be toxic to aquatic life. epa.gov
Bioaccumulation The compound may accumulate in the tissues of organisms, potentially leading to higher concentrations up the food chain. Brominated aromatic compounds often exhibit bioaccumulative properties.
Persistence The molecule may resist degradation in the environment, leading to long-term exposure. Both nitroaromatic and halogenated aromatic compounds are known for their environmental persistence. nih.govresearchgate.net

| Immunotoxicity | Potential to interfere with the immune systems of aquatic organisms. | Various chemical pollutants have been shown to have immunotoxic effects on aquatic species. nih.gov |

Human Health Impact Assessments (Research Perspective Only)

From a research perspective, the primary concern regarding human health is the potential for occupational exposure in a laboratory setting. The toxicological profile of this compound has not been specifically determined, but an assessment of risks can be inferred from the known hazards of similar chemical structures.

Nitroaromatic compounds as a class are associated with a range of toxic effects. nih.gov A primary concern is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. epa.gov This is often a result of the in vivo reduction of the nitro group. nih.gov Many nitroaromatic compounds are also classified as mutagenic and potentially carcinogenic. nih.govresearchgate.net Direct contact can lead to skin and eye irritation. researchgate.net

The presence of a bromine atom on the aromatic ring also warrants caution. While some brominated aromatics have low acute toxicity, their metabolism can sometimes produce more toxic intermediates. nih.gov

Therefore, when handling this compound in a research laboratory, strict adherence to safety protocols is essential. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and handling the compound in a well-ventilated area or a fume hood to minimize inhalation exposure. lboro.ac.uk Researchers should be aware of the potential for skin absorption, a common route of exposure for many nitroaromatic compounds. nih.gov The thermal stability of nitro compounds should also be considered, as they can decompose exothermically at elevated temperatures, sometimes violently, especially in the presence of impurities or bases. researchgate.netacs.org

Table 3: Summary of Potential Human Health Hazards for Researchers

Hazard Category Potential Health Effect Recommended Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Potential for systemic toxicity if ingested, absorbed through the skin, or inhaled. Avoid ingestion, skin contact, and inhalation. Use appropriate PPE.
Skin and Eye Irritation May cause irritation upon direct contact. Wear safety glasses and gloves.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract. Handle in a fume hood or well-ventilated area.
Methemoglobinemia Potential to interfere with oxygen transport in the blood. Minimize exposure through all routes.
Mutagenicity/Carcinogenicity Long-term or repeated exposure may pose a risk of genetic damage or cancer. Treat as a potential mutagen/carcinogen and handle with appropriate containment.

| Thermal Instability | Potential for exothermic decomposition at high temperatures. | Avoid heating with incompatible materials (e.g., strong bases). |

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 4-amino-3-bromo-5-nitrobenzoate?

The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:

  • Esterification : Methylation of the carboxylic acid precursor under acidic conditions (e.g., H₂SO₄/MeOH).
  • Nitration : Selective introduction of the nitro group at the 5-position using mixed HNO₃/H₂SO₄, requiring temperature control (~0–5°C) to avoid over-nitration .
  • Bromination : Electrophilic bromination at the 3-position using Br₂/FeBr₃ or NBS, with careful monitoring to prevent di-substitution .
  • Amination : Reduction of a nitro intermediate or protection/deprotection strategies for the amino group (e.g., using Pd/C/H₂ or SnCl₂).
    Critical factors : Solvent polarity, stoichiometry of reagents, and reaction time to minimize side products like de-esterified derivatives.

Q. How can researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • HPLC/GC-MS : Quantify purity (>95% for synthetic batches) and detect trace impurities .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., NOE experiments to distinguish between 3-bromo and 5-nitro orientations) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons and substituent effects.
  • FT-IR : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹) .
  • Elemental Analysis : Validate empirical formula (C₉H₈BrN₂O₄).

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

Contradictions often arise from tautomerism or polymorphism. Methodological solutions include:

  • X-ray Crystallography : Resolve ambiguities in substituent positions using single-crystal diffraction (e.g., SHELX programs for structure refinement) .
  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., amino ↔ imino forms).
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict optimized geometries and compare with experimental data .

Q. What strategies are effective in addressing low yields during the bromination step?

Low yields may stem from steric hindrance or competing side reactions. Solutions include:

  • Directed ortho-Metalation : Use directing groups (e.g., amino) to enhance bromine selectivity at the 3-position .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled heating .
  • Additive Screening : Introduce Lewis acids (e.g., FeCl₃) or ionic liquids to stabilize intermediates and suppress dimerization .

Q. How does the electronic interplay between substituents influence reactivity in downstream applications?

The compound’s nitro (electron-withdrawing), bromo (moderately EWG), and amino (electron-donating) groups create a polarized aromatic system:

  • Nucleophilic Aromatic Substitution : Amino groups activate adjacent positions for displacement reactions (e.g., replacing Br with heterocycles in drug analogs) .
  • Catalytic Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce pharmacophores, leveraging the bromo group as a handle .
  • Redox Activity : Nitro groups can be reduced to amines for prodrug activation, but competing reduction of the ester must be controlled .

Q. What crystallographic challenges arise when analyzing this compound?

The compound’s multiple substituents complicate crystal packing:

  • Hydrogen Bonding : Amino and nitro groups form intermolecular H-bonds, but steric clashes may disrupt periodicity. Graph-set analysis (as per Etter’s rules) helps map interaction patterns .
  • Twinned Crystals : Use SHELXD for structure solution and PLATON to validate twinning laws .
  • Thermal Motion : Low-temperature data collection (100 K) mitigates disorder in the methyl ester group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.